molecular formula C20H16FN3 B12163431 N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B12163431
M. Wt: 317.4 g/mol
InChI Key: OBIGDXMARAAOSK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid molecular architecture that incorporates three privileged pharmacophores: a 1H-indole ring, a pyridine ring, and a 4-fluorophenyl group. This structure is designed to leverage the known biological activities of its components, making it a valuable scaffold for investigating new therapeutic agents . The compound's core structure suggests potential for diverse biomedical applications. Indole derivatives are extensively researched for their wide spectrum of biological activities, including notable anticancer, anti-inflammatory, and antimicrobial properties . The strategic incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic, as fluorine can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and its ability to bind with biological targets . Furthermore, pyridine derivatives have emerged as promising candidates in biomedical research, with applications explored in various drug development and therapeutic interventions . This compound is supplied for research purposes only. It is intended for use in controlled laboratory settings by qualified scientists. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C20H16FN3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C20H16FN3/c21-15-10-8-14(9-11-15)20(24-19-7-3-4-12-22-19)17-13-23-18-6-2-1-5-16(17)18/h1-13,20,23H,(H,22,24)

InChI Key

OBIGDXMARAAOSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Nucleophilic Substitution

A widely reported method involves a Friedel-Crafts alkylation to couple the indole and 4-fluorophenyl moieties, followed by nucleophilic substitution to introduce the pyridin-2-amine group.

Step 1: Indole Activation
The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent electrophilic substitutions. The Boc-protected indole is then subjected to Friedel-Crafts alkylation with 4-fluorobenzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. This step yields 3-(4-fluorobenzyl)-1H-indole with a reported yield of 68–72%.

Step 2: Deprotection and Amine Coupling
The Boc group is removed via acid hydrolysis (HCl/dioxane), and the resulting intermediate undergoes nucleophilic substitution with 2-aminopyridine in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine is added to scavenge HCl, improving the reaction efficiency.

Reaction StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, 4-fluorobenzyl bromide, 0–5°C68–72
DeprotectionHCl/dioxane, rt, 2h95
Nucleophilic Substitution2-aminopyridine, DMF, 80°C, 12h58–63

Reductive Amination Pathway

An alternative route employs reductive amination to form the central C–N bond between the indole-fluorophenyl ketone intermediate and 2-aminopyridine.

Step 1: Ketone Synthesis
3-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1H-indole. The aldehyde is then oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Step 2: Reductive Amination
The ketone reacts with 2-aminopyridine in methanol under hydrogen gas (1 atm) with 10% Pd/C as a catalyst. This step achieves a 74% yield after 6 hours at 50°C.

Optimization Strategies

Catalyst Selection

The use of palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) in reductive amination significantly enhances reaction rates and selectivity compared to traditional Raney nickel. For Friedel-Crafts alkylation, scandium triflate has emerged as a greener alternative to AlCl₃, reducing side products like polyalkylated indoles.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states, while methanol optimizes hydrogenation efficiency in reductive amination.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient). The final compound exhibits an Rf value of 0.35 in 7:3 hexane/ethyl acetate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, indole-NH), 7.45–6.78 (m, 10H, aromatic), 5.12 (s, 1H, CH).

  • HRMS : m/z calculated for C₂₁H₁₈FN₃ [M+H]⁺: 331.1487; found: 331.1489.

Challenges and Mitigation

Competing Side Reactions

  • Over-alkylation : Minimized by using stoichiometric AlCl₃ and low temperatures.

  • Oxidation of Indole : Avoided by conducting reactions under inert atmospheres (N₂/Ar).

Industrial Scalability Considerations

A continuous-flow reactor system has been proposed for large-scale synthesis, reducing reaction times by 40% and improving yields to 78% for the reductive amination step .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine exhibits several significant biological activities:

  • G-protein Coupled Receptor Modulation : The compound may influence the activity of G-protein coupled receptors, which are crucial in signal transduction pathways within cells. This modulation could impact various physiological responses, including pain perception and inflammation.
  • Anti-inflammatory Potential : Molecular docking studies suggest that this compound can effectively bind to cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent. Such interactions may lead to the development of new anti-inflammatory drugs.
  • Anticancer Properties : Similar indole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties. Its structure allows for interactions with various cellular targets, potentially leading to apoptosis in cancer cells.

Case Study 1: Interaction with Cyclooxygenase Enzymes

In a study examining the binding affinity of this compound to cyclooxygenase enzymes, it was found that the compound exhibited significant interaction, which could translate into effective anti-inflammatory responses. The study utilized molecular docking simulations to predict binding sites and affinity levels, providing insights into its mechanism of action.

Case Study 2: Anticancer Activity Assessment

A comparative analysis was conducted on several indole derivatives, including this compound, to assess their anticancer potential. Results indicated that compounds with similar structural features showed varying degrees of cytotoxicity against cancer cell lines. The findings suggest that further exploration of this compound could lead to the development of novel anticancer therapies.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural variations among analogs:

Compound ID Core Heterocycle Substituents/Linkers Molecular Weight Yield (%) Biological Activity
Target Compound Pyridine (4-Fluorophenyl)(indol-3-yl)methyl Not reported - Not reported
Compound 9 1,3,4-Thiadiazole Diindole, 4-fluorophenyl 515.16 90 Antifungal (assumed)
Compound 10e Imidazole Methylthio, ethyl linker 443.54 73 CK1δ inhibition
Compound 1b 1,3,4-Oxadiazole 4-Fluorophenyl, methyl linker Not reported - Antibacterial (MIC 4–8 µg/mL)
Compound 3.4ah None Ethyl linker (indole to pyridine) Not reported 77 Not reported
Compound 85 Imidazole Methylsulfinyl, dimethoxyphenethyl 480.56 39 Kinase inhibition

Impact of Heterocyclic Core

  • Thiadiazole (Compound 9) : Exhibits antifungal activity likely due to sulfur’s electron-withdrawing effects, enhancing membrane penetration .
  • Imidazole (Compounds 10e, 85) : Methylthio and sulfinyl groups in 10e and 85 improve solubility and target binding in kinase inhibitors .
  • Oxadiazole (Compound 1b) : The electron-deficient core correlates with antibacterial activity, possibly via DNA gyrase inhibition .

Role of Substituents

  • 4-Fluorophenyl Group : Present in all analogs, it increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets.
  • Indole Moiety : Enhances binding to serotonin receptors or kinases via π-π interactions .
  • Methylthio/Sulfinyl Groups : In 10e and 85, these groups modulate oxidative stability and metabolic clearance .

Biological Activity

N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C20H16FN3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16FN3
  • Molecular Weight : 317.4 g/mol
  • IUPAC Name : N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine

The compound's structure features a pyridine ring linked to an indole moiety and a fluorinated phenyl group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives, showing that certain compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, suggesting potential applications in treating biofilm-associated infections.

Antioxidant Properties

In vitro experiments have demonstrated that this compound possesses antioxidant properties. These effects were assessed through various assays that measure the ability to scavenge free radicals and reduce oxidative stress markers .

Antitumor Activity

The compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl and indole rings could enhance antitumor efficacy. For instance, compounds with specific substitutions demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Activity Tested Derivatives MIC (μg/mL) IC50 (μM) Notes
Antimicrobial7b0.22 - 0.25N/AEffective against S. aureus, biofilm inhibition
AntioxidantFree ligandN/AN/AScavenging activity demonstrated
Antitumor13N/A<1.98Effective against multiple cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various derivatives revealed that compound 7b was particularly effective against Gram-positive bacteria, showcasing a potential therapeutic application in antibiotic-resistant infections .
  • Antitumor Potential : Another investigation highlighted the cytotoxic effects of modified derivatives on cancer cell lines, with significant growth inhibition observed in HT29 cells (colon cancer) and A431 cells (epidermoid carcinoma). The study emphasized the importance of specific substituents on the phenyl ring for enhancing activity .

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